2-Ethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is an organic compound with the molecular formula C13H16O and a molecular weight of 188.27 g/mol It is a derivative of benzoannulene, characterized by a fused ring system that includes a benzene ring and a cycloheptanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This includes the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ketone group to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-Ethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 2-Ethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can trigger various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6,7,8,9-Tetrahydro-5H-benzo7annulen-5-ol : A similar compound with a hydroxyl group instead of a ketone.
- 2-Methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one : A methoxy derivative with different electronic properties.
- 2-Amino-6,7,8,9-tetrahydro-5H-benzo 7annulen-5-one : An amino derivative with potential biological activity .
Uniqueness
2-Ethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is unique due to its ethyl substitution, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its stability and modify its physical and chemical properties, making it distinct from other similar compounds .
Properties
Molecular Formula |
C13H16O |
---|---|
Molecular Weight |
188.26 g/mol |
IUPAC Name |
2-ethyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-one |
InChI |
InChI=1S/C13H16O/c1-2-10-7-8-12-11(9-10)5-3-4-6-13(12)14/h7-9H,2-6H2,1H3 |
InChI Key |
VYPGCKXOLPVJGS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=O)CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.